Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNQPVPECFGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-formyl-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound to understand the interactions of similar molecules with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The formyl group in the molecule can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Key Differences: Substituents: Hydroxymethyl (-CH₂OH) at position 3 and 4-methoxyphenyl at position 3. Reactivity: The hydroxymethyl group enables esterification or etherification, contrasting with the formyl group’s nucleophilic reactivity.
Compound B : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Molecular Features :
Compound C : tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate
- Key Differences: Thiomorpholine ring (sulfur-containing heterocycle) instead of pyrrolidine. Aminomethyl (-CH₂NH₂) group introduces basicity and hydrogen-bonding capacity. Stability: Thioether linkage may reduce oxidative stability compared to the target compound’s formyl group .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 213.27 | 307.4 | ~350 (estimated) |
| Key Functional Groups | Formyl, methyl | Hydroxymethyl, 4-methoxyphenyl | Fluoropyridinyl, hydroxymethyl |
| Reactivity | High (formyl nucleophilicity) | Moderate (hydroxymethyl) | Moderate (fluorine electronic effects) |
| Potential Applications | Synthetic intermediates | Drug discovery (aromaticity) | Medicinal chemistry (bioavailability) |
Biological Activity
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological interactions, and therapeutic implications of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . The compound features a pyrrolidine ring, a tert-butyl group, a formyl group, and a carboxylate moiety.
Synthesis Overview:
The synthesis typically involves several steps starting from simpler precursors. Key methods include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the formyl group via formylation reactions using reagents like paraformaldehyde.
- Protection and deprotection strategies to maintain functional group integrity during synthesis.
Biological Activity
Research indicates that this compound exhibits various biological activities, including interactions with enzymes and receptors.
The presence of the formyl group allows the compound to participate in biochemical pathways, potentially influencing cellular signaling and metabolic processes. Preliminary studies suggest it may interact with specific proteins or enzymes, which could lead to therapeutic effects.
Interaction Studies
Interaction studies have focused on its binding affinity to various biological targets. Techniques such as molecular docking and enzyme assays are commonly employed to elucidate these interactions.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | Contains an amino group instead of a formyl group | Potentially different biological activity due to amino substitution |
| tert-butyl (2S,5S)-5-methylpyrrolidine-1-carboxylic acid | Lacks the methoxymethyl group | Simpler structure may lead to different reactivity |
| tert-butyl (2R,5R)-5-hydroxy-pyrrolidine-1-carboxylic acid | Hydroxyl functionalization instead of methoxy | Different solubility and reactivity characteristics |
This table highlights how the unique combination of functional groups in this compound may enhance its reactivity and biological interactions compared to similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Inhibition Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been tested against dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism in diabetes management.
- Results : In vitro assays indicated that this compound could significantly reduce DPP-IV activity, suggesting its potential as a therapeutic agent for type 2 diabetes.
-
Cell Viability Assays : In cellular models, the compound has demonstrated protective effects against oxidative stress-induced cell death.
- Findings : When exposed to oxidative stressors, cells treated with this compound showed improved viability compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
